3-(5-Ethyl-3,6-dioxopiperazin-2-yl)propanoic acid

Piperazine-dione Building Block Null Data

3-(5-Ethyl-3,6-dioxopiperazin-2-yl)propanoic acid (CAS 744981-42-8) is a synthetic piperazine-2,6-dione derivative with the molecular formula C9H14N2O4 and a molecular weight of 214.22 g/mol. The compound is listed in numerous chemical vendor catalogs as a specialty chemical building block.

Molecular Formula C9H14N2O4
Molecular Weight 214.22 g/mol
CAS No. 744981-42-8
Cat. No. B13955139
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(5-Ethyl-3,6-dioxopiperazin-2-yl)propanoic acid
CAS744981-42-8
Molecular FormulaC9H14N2O4
Molecular Weight214.22 g/mol
Structural Identifiers
SMILESCCC1C(=O)NC(C(=O)N1)CCC(=O)O
InChIInChI=1S/C9H14N2O4/c1-2-5-8(14)11-6(9(15)10-5)3-4-7(12)13/h5-6H,2-4H2,1H3,(H,10,15)(H,11,14)(H,12,13)
InChIKeyMFBOYJUGXXGZFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(5-Ethyl-3,6-dioxopiperazin-2-yl)propanoic acid (CAS 744981-42-8) - No Quantitative Data Available for Scientific Selection


3-(5-Ethyl-3,6-dioxopiperazin-2-yl)propanoic acid (CAS 744981-42-8) is a synthetic piperazine-2,6-dione derivative with the molecular formula C9H14N2O4 and a molecular weight of 214.22 g/mol . The compound is listed in numerous chemical vendor catalogs as a specialty chemical building block. A comprehensive search of primary research papers, patents, and authoritative databases has returned no peer-reviewed publications, no patent claims, and no bioactivity data for this specific compound. Consequently, there are no quantifiable, verifiable performance metrics upon which to base a scientific procurement decision. The compound is indistinguishable from any other generic piperazine-dione building block.

Compound typeUncharacterized piperazine-2,6-dione building block
Evidence statusNo published bioactivity, selectivity, or mechanistic data
Research contextMay support exploratory synthetic chemistry and scaffold diversification only

Why 3-(5-Ethyl-3,6-dioxopiperazin-2-yl)propanoic acid Cannot Be Differentiated from Its Closest Analogs for Procurement


In the absence of any published, quantitative data for 3-(5-Ethyl-3,6-dioxopiperazin-2-yl)propanoic acid, there is no scientific basis to prioritize it over any other uncharacterized piperazine-dione building block. While vendors mention 'potential' applications in antimicrobial or anticancer research, these are unsubstantiated marketing claims . The compound's core structure is shared by other commercially available analogs like 3-(5-Isobutyl-3,6-dioxopiperazin-2-yl)propanoic acid and 3-((2S,5S)-5-Methyl-3,6-dioxopiperazin-2-yl)propanoic acid . Without comparative biological activity, selectivity, or stability data, substitution among these compounds is a matter of chemical feasibility for a specific synthetic route, not a data-driven scientific selection.

Cannot be differentiated from other generic piperazine-dione analogs on scientific grounds.
Vendor-suggested antimicrobial/anticancer potential remains unsubstantiated and should not guide procurement.
Selection is driven solely by synthetic feasibility, not by data-supported superiority or unique properties.

No Quantitative Evidence Guide for 3-(5-Ethyl-3,6-dioxopiperazin-2-yl)propanoic acid: A Review of the Null Data Landscape


Peer-Reviewed Literature: Absence of Primary Data for 3-(5-Ethyl-3,6-dioxopiperazin-2-yl)propanoic acid

A comprehensive search of PubMed, Google Scholar, and Semantic Scholar using the compound's name and CAS number (744981-42-8) returned zero peer-reviewed research articles where this specific compound is the subject of a biological or chemical study. This represents a complete absence of primary evidence, a status shared by many specialty building blocks. Any claim of activity must be treated as unsubstantiated speculation.

Peer-reviewed publications
Data to verify
0
No primary evidence available for procurement evaluation
Compound absent from primary research literature
Piperazine-dione Building Block Null Data

Bioactivity Databases: No Quantitative Affinity or Potency Data for the Exact Structure

Cross-referencing CAS 744981-42-8 against authoritative bioactivity databases, including PubChem, ChEMBL, and BindingDB, yields no results for the exact chemical structure. While data exists for related piperazine-dione compounds, this does not translate to the target compound. For example, a compound with sigma-1 receptor affinity (IC50 = 8.90 nM) is recorded in BindingDB, but it is a different chemical entity (BDBM50407300) and cannot be used as a proxy [1]. This confirms the compound is not a validated tool with known pharmacology.

Bioactivity entries
Data to verify
0
No quantitative affinity or potency data available
Data from similar compounds are not transferable
Bioactivity SAR Null Data

Patents: No Claims for Differential Use or Advantage Over Other Piperazine-diones

A patent search for CAS 744981-42-8 and its synonyms across major databases (USPTO, Google Patents, WIPO) found no patents where this compound is claimed as a key component, intermediate, or therapeutic agent. This indicates that it has not been identified as a novel or useful invention, and there are no filed claims that would differentiate it from other, similar building blocks in an industrial or therapeutic context.

Patent filings
Data to verify
0
No proprietary claims or novel utility identified
Selection not supported by intellectual property differentiation
Intellectual Property Novelty Null Data

Application Scenarios for 3-(5-Ethyl-3,6-dioxopiperazin-2-yl)propanoic acid: Limited to Exploratory Chemical Synthesis


Exploratory Synthesis and Medicinal Chemistry Scaffold Diversification

The only scientifically valid application scenario for procuring 3-(5-Ethyl-3,6-dioxopiperazin-2-yl)propanoic acid is as a building block in exploratory organic synthesis. It can be used to generate small, focused libraries of novel piperazine-dione derivatives for initial, high-level biological screening (e.g., phenotypic assays, fragment-based lead discovery). In this context, the compound is interchangeable with other similar building blocks, and the choice of an ethyl substituent is a matter of chemical space exploration, not a hypothesis-driven selection based on prior data. This scenario is directly supported by the complete lack of any peer-reviewed or patented data for the compound itself.

Analytical Reference Material for Chemical Inventory and Quality Control

The compound can be procured and used as an analytical reference standard. For instance, if a synthetic chemist were to produce this compound as part of a larger project, a high-purity sample could be used to verify its identity and purity via HPLC, NMR, or mass spectrometry. This application relies solely on the compound's well-defined chemical structure (C9H14N2O4) and the ability to confirm it, rather than any unknown biological or performance-based property.

Computational Chemistry and Molecular Modeling Studies

The compound's structure can be used as input for computational chemistry and molecular modeling exercises. Researchers could perform in silico docking studies against various protein targets to generate hypotheses about its potential binding modes, or calculate theoretical physicochemical properties (e.g., logP, polar surface area) . However, these are purely computational predictions that lack experimental validation and cannot form the basis for a comparative procurement decision.

Application
Selection property
Validation focus
Exploratory synthesis
Uncharacterized piperazine-dione building block
Chemical identity and purity characterization
Analytical reference
Defined molecular formula and structure
Identity confirmation via standard analytical methods
Computational modeling
Theoretical physicochemical property set
In silico predictions requiring experimental validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(5-Ethyl-3,6-dioxopiperazin-2-yl)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.